Enhanced Lipophilicity (LogP) Relative to Unsubstituted Indan-1-one
The target compound exhibits a calculated LogP of 2.73, which is significantly higher than that of the unsubstituted parent indan-1-one (LogP = 2.10) . This 30% increase in lipophilicity is attributable to the combined effect of the 6-methoxy and 4-methyl substituents, which increase the molecule's hydrophobic surface area and reduce hydrogen bonding capacity.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.73 (calculated) |
| Comparator Or Baseline | Indan-1-one (CAS 83-33-0): 2.10 (calculated) |
| Quantified Difference | ΔLogP = +0.63 (approx. 30% increase) |
| Conditions | Calculated using ACD/Labs Percepta software (V11.02) for target; ChemSrc/ACD/Labs for comparator |
Why This Matters
Higher LogP can translate to improved membrane permeability and altered tissue distribution, which are critical parameters in medicinal chemistry lead optimization.
